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molecular formula C11H20N2O B7968140 1-(Piperidin-4-yl)azepan-2-one

1-(Piperidin-4-yl)azepan-2-one

Cat. No. B7968140
M. Wt: 196.29 g/mol
InChI Key: JOLYBEIHQPAKBU-UHFFFAOYSA-N
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Patent
US07745623B2

Procedure details

To a solution of benzyl 4-(2-oxoazepan-1-yl)piperidin-1-carboxylate (0.25 g) obtained in Example 9a) in ethanol (10 mL) was added 10% palladium on carbon (containing 50% water; 0.03 g), and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure to obtain the title compound (0.15 g, quantitative) as a brown oil.
Name
benzyl 4-(2-oxoazepan-1-yl)piperidin-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[CH:9]1[CH2:14][CH2:13][N:12](C(OCC2C=CC=CC=2)=O)[CH2:11][CH2:10]1>C(O)C.[Pd]>[NH:12]1[CH2:11][CH2:10][CH:9]([N:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:2]2=[O:1])[CH2:14][CH2:13]1

Inputs

Step One
Name
benzyl 4-(2-oxoazepan-1-yl)piperidin-1-carboxylate
Quantity
0.25 g
Type
reactant
Smiles
O=C1N(CCCCC1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1CCC(CC1)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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